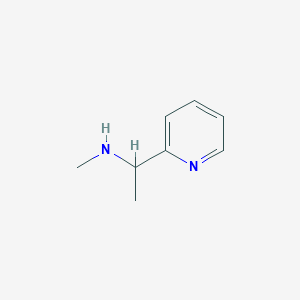

N-methyl-1-pyridin-2-ylethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9-2)8-5-3-4-6-10-8/h3-7,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXPDBFDHSMVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588235 | |

| Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114366-07-3 | |

| Record name | N,α-Dimethyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114366-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(pyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-methyl-1-pyridin-2-ylethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N-methyl-1-pyridin-2-ylethanamine, a pyridine derivative of interest in medicinal chemistry and drug development. The document details a robust synthetic methodology centered on the strategic application of reductive amination. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the synthesized compound, ensuring its structural integrity and purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine-based compounds and for professionals in the pharmaceutical industry.

Introduction: The Significance of Pyridine Derivatives

Pyridine and its derivatives are fundamental heterocyclic compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring imparts unique electronic properties and serves as a key site for biological interactions, making these compounds privileged scaffolds in drug discovery. This compound, the subject of this guide, is a chiral secondary amine featuring both a pyridine ring and a methylaminoethyl side chain. This combination of structural motifs suggests its potential as a versatile building block for the synthesis of more complex molecules with diverse pharmacological activities. A thorough understanding of its synthesis and a precise characterization are paramount for its effective utilization in research and development.

Synthetic Strategy: Reductive Amination of 2-Acetylpyridine

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction.[1] This powerful and widely used transformation in organic chemistry allows for the conversion of a carbonyl group to an amine via an intermediate imine.[1] The chosen synthetic pathway commences with the readily available starting material, 2-acetylpyridine.

Rationale and Mechanism

The core of this synthetic approach lies in the reaction between 2-acetylpyridine and methylamine to form an intermediate imine, which is then subsequently reduced in situ to the desired secondary amine. The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.

The mechanism proceeds as follows:

-

Imine Formation: The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-acetylpyridine. This is followed by a proton transfer and subsequent dehydration to yield the corresponding N-(1-(pyridin-2-yl)ethylidene)methanamine (an imine).

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final product, this compound.

A critical aspect of this one-pot procedure is the choice of the reducing agent. A mild reducing agent is required, one that will readily reduce the iminium ion intermediate but not the starting ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice for this purpose due to their selectivity.[2][3]

Figure 1: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound on a gram scale.[4]

Materials:

-

2-Acetylpyridine

-

Methylamine hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 2-acetylpyridine (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine hydrochloride (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pale yellow oil.

Figure 2: Step-by-step workflow for the synthesis of this compound.

Comprehensive Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity, structure, and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H-6 | ~8.5 | d | ~4.5 |

| Pyridine H-4 | ~7.6 | td | ~7.7, 1.8 |

| Pyridine H-3 | ~7.2 | d | ~7.8 |

| Pyridine H-5 | ~7.1 | ddd | ~7.5, 4.8, 1.2 |

| CH (methine) | ~3.8 | q | ~6.6 |

| NH | ~2.5 (broad s) | s | - |

| N-CH₃ | ~2.4 | s | - |

| CH₃ (ethyl) | ~1.4 | d | ~6.6 |

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~163 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~136 |

| Pyridine C-3 | ~122 |

| Pyridine C-5 | ~121 |

| CH (methine) | ~58 |

| N-CH₃ | ~34 |

| CH₃ (ethyl) | ~23 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N, C=C Stretch (Pyridine ring) | 1400 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₈H₁₂N₂), the expected molecular weight is approximately 136.20 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) is expected at m/z = 136. Key fragmentation pathways would likely involve:

-

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[5] This would lead to the formation of a stable pyridinium-containing cation. A significant fragment would be expected at m/z = 121, corresponding to the loss of a methyl group (•CH₃). Another prominent fragment could arise from the loss of an ethyl radical, leading to a peak at m/z 107.

-

Loss of the side chain: Cleavage of the bond between the pyridine ring and the ethylamine side chain could result in a fragment at m/z = 78 (pyridinium cation) or m/z = 92 (picolyl cation).

Figure 3: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via reductive amination of 2-acetylpyridine. The provided step-by-step protocol, coupled with the comprehensive characterization data, serves as a valuable resource for chemists in both academic and industrial settings. The successful synthesis and thorough characterization of this pyridine derivative are crucial first steps for its potential application as a key intermediate in the development of novel therapeutic agents and other advanced materials. The self-validating nature of the described protocols, from synthesis to multi-faceted analytical confirmation, ensures a high degree of confidence in the final product.

References

-

Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

-

Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

-

Organic Chemistry Tutor. Reductive Amination. [Link]

-

Green Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. [Link]

-

Organic Chemistry Tutor. Reductive Amination. [Link]

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. [Link]

-

National Institute of Standards and Technology. N-Methyl-4-pyridinamine. [Link]

-

National Center for Biotechnology Information. N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. [Link]

-

SpectraBase. N-Methyl-2-(4-pyridinyl)ethanamine. [Link]

-

National Center for Biotechnology Information. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

Sources

Spectroscopic Characterization of N-methyl-1-pyridin-2-ylethanamine: A Technical Guide

Introduction

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is the first step in interpreting spectroscopic data. The structure of N-methyl-1-pyridin-2-ylethanamine is presented below, with key proton and carbon environments labeled for reference in the subsequent NMR sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

The expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in CDCl₃ are summarized in the table below. These predictions are based on the analysis of similar structures and established substituent effects in pyridine rings.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H6 (Py) | 8.5 - 8.6 | Doublet | ~4.8 | 1H |

| H4 (Py) | 7.6 - 7.7 | Triplet of doublets | ~7.7, 1.8 | 1H |

| H5 (Py) | 7.1 - 7.2 | Doublet of doublets | ~7.5, 4.8 | 1H |

| H3 (Py) | 7.0 - 7.1 | Doublet | ~7.8 | 1H |

| Hα (CH) | 4.1 - 4.2 | Quartet | ~6.7 | 1H |

| Hβ (CH₂) | 2.8 - 2.9 | Multiplet | - | 2H |

| N-CH₃ | 2.4 - 2.5 | Singlet | - | 3H |

| NH | 1.8 - 2.5 | Broad singlet | - | 1H |

Interpretation and Rationale:

The aromatic protons of the pyridine ring are expected to appear in the downfield region (7.0-8.6 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The proton at the C6 position is the most deshielded due to its proximity to the nitrogen. The protons of the ethylamine side chain will appear more upfield. The methine proton (Hα) is adjacent to both the pyridine ring and the nitrogen atom, leading to a downfield shift compared to the methylene protons (Hβ). The N-methyl protons are expected as a singlet. The NH proton signal is often broad and its chemical shift can be concentration and solvent dependent.

subgraph "cluster_Prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Sample" [label="~5-10 mg of sample"]; "Solvent" [label="0.6-0.7 mL CDCl3 with TMS"]; "Vial" [label="Dissolve in NMR tube"]; }

subgraph "cluster_Acq" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Spectrometer" [label="400 MHz NMR Spectrometer"]; "Acquire" [label="Acquire 1H Spectrum"]; }

subgraph "cluster_Proc" { label="Data Processing & Analysis"; style="filled"; color="#F1F3F4"; "Process" [label="Fourier Transform & Phasing"]; "Integrate" [label="Integrate Peaks"]; "Analyze" [label="Assign Signals"]; }

"Sample" -> "Vial"; "Solvent" -> "Vial"; "Vial" -> "Spectrometer"; "Spectrometer" -> "Acquire"; "Acquire" -> "Process"; "Process" -> "Integrate"; "Integrate" -> "Analyze"; }

Caption: Workflow for ¹H NMR analysis.¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment is performed on a 100 MHz (for a 400 MHz ¹H instrument) or higher spectrometer. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

The expected chemical shifts for the carbon atoms of this compound in CDCl₃ are presented below. These predictions are based on data from the Human Metabolome Database for related compounds and general principles of ¹³C NMR.[1]

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (Py) | 160 - 162 |

| C6 (Py) | 149 - 150 |

| C4 (Py) | 136 - 137 |

| C3 (Py) | 122 - 123 |

| C5 (Py) | 121 - 122 |

| Cα (CH) | 58 - 60 |

| Cβ (CH₂) | 45 - 47 |

| N-CH₃ | 33 - 35 |

Interpretation and Rationale:

The carbon atoms of the pyridine ring will resonate in the aromatic region (120-162 ppm). The C2 carbon, being directly attached to the nitrogen and the side chain, is expected to be the most downfield. The aliphatic carbons of the ethylamine side chain will appear in the upfield region of the spectrum. The chemical shifts are influenced by the electronegativity of the attached nitrogen atoms.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples, which requires minimal sample preparation.

Expected IR Absorption Bands:

The following table summarizes the key expected IR absorption bands and their corresponding vibrational modes for this compound. These are based on characteristic frequencies for substituted pyridines and secondary amines.[2][3][4]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 3500 | N-H stretch (secondary amine) | Medium, broad |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 2850 - 3000 | C-H stretch (aliphatic) | Medium to strong |

| ~1600, ~1570, ~1480, ~1435 | C=C and C=N ring stretching (pyridine) | Medium to strong |

| 1450 - 1470 | C-H bend (aliphatic) | Medium |

| 750 - 800 | C-H out-of-plane bend (ortho-disubstituted) | Strong |

Interpretation and Rationale:

The IR spectrum provides valuable information about the functional groups present in the molecule. The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of the secondary amine. The presence of both aromatic and aliphatic C-H stretches confirms the basic carbon framework. The series of bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations. The strong band in the 750-800 cm⁻¹ region is indicative of the ortho-substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI-MS, the sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source, where a high voltage is applied to generate ions.

Expected Mass Spectral Data:

The molecular weight of this compound (C₈H₁₂N₂) is 136.10 g/mol .[5]

Electron Ionization (EI) Fragmentation:

Under EI conditions, the molecular ion peak (M⁺) is expected at m/z = 136. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations and neutral losses. A key fragmentation pathway is the alpha-cleavage adjacent to the nitrogen atom of the side chain, leading to the formation of a stable pyridinium ion.

"M_plus" [label="[M]⁺˙\nm/z = 136"]; "Fragment1" [label="[C₇H₉N₂]⁺\nm/z = 121"]; "Fragment2" [label="[C₆H₇N]⁺\nm/z = 93"];

"M_plus" -> "Fragment1" [label="- •CH₃"]; "Fragment1" -> "Fragment2" [label="- C₂H₄"]; }

Caption: Predicted major fragmentation pathway in EI-MS.Interpretation and Rationale:

The mass spectrum provides the molecular weight of the compound and information about its structure from the fragmentation pattern. The base peak in the EI spectrum is often the most stable fragment. For this compound, the fragment at m/z = 93, corresponding to the pyridylmethyl cation, is expected to be very prominent.[6]

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its structural elucidation and characterization. While this guide presents predicted data based on sound chemical principles and analogous structures, it is imperative for researchers to acquire experimental data on their specific samples for definitive confirmation. The protocols and interpretive guidance provided herein serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related compounds, ensuring the integrity and quality of their research.

References

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888). [Link]

-

Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING. [Link]

-

Mary, Y. S., et al. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Tsi-journals.com. [Link]

-

NIST. 2-Pyridinemethanamine, N-methyl-. NIST WebBook. [Link]

-

PubChem. N-methyl-1-(pyridin-2-yl)methanamine. [Link]

-

SpectraBase. N-Methyl-2-(4-pyridinyl)ethanamine. [Link]

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. [Link]

-

Pharmaffiliates. (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. [Link]

-

SpectraBase. N-Methyl-2-(4-pyridinyl)ethanamine. [Link]

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 2. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 3. tsijournals.com [tsijournals.com]

- 4. 2-Pyridinemethanamine, N-methyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. N-methyl-1-(pyridin-2-yl)methanamine | C7H10N2 | CID 88757 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-methyl-1-pyridin-2-ylethanamine

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of N-methyl-1-pyridin-2-ylethanamine, a pyridine derivative of significant interest to researchers in drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally related compounds, including pyridine derivatives and N-methyl amines, to project its likely solubility and stability characteristics. Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, ensuring a robust and validated understanding of the molecule's behavior. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle, formulate, and analyze this compound.

Introduction: Understanding the Core Physicochemical Profile

This compound belongs to the class of 2-aminoalkylpyridines. Its structure, featuring a pyridine ring, a secondary amine, and a chiral center, dictates its physicochemical behavior. The pyridine moiety, a weakly basic heterocycle, and the secondary amine group both contribute to the molecule's overall basicity and potential for hydrogen bonding. The presence of these functional groups suggests a degree of polarity that will significantly influence its solubility in both aqueous and organic media.

The stability of this compound is intrinsically linked to the chemical reactivity of the pyridine ring and the secondary amine. Pyridine derivatives can be susceptible to oxidation and photodegradation, while the amine group can undergo various reactions, including salt formation and degradation under certain pH and temperature conditions. A thorough understanding of these properties is paramount for the development of stable formulations and reliable analytical methods.

Projected Physicochemical Properties

Based on the analysis of structurally similar compounds, the following table summarizes the projected physicochemical properties of this compound.

| Property | Projected Value/Characteristic | Rationale |

| Molecular Formula | C₈H₁₂N₂ | Based on chemical structure. |

| Molecular Weight | 136.2 g/mol | Calculated from the molecular formula.[1] |

| pKa | ~5-7 and ~9-11 | The pyridine nitrogen is expected to have a pKa in the range of 5-7, while the secondary amine will likely have a pKa in the range of 9-11.[2] |

| LogP | 1.0 - 2.0 | Estimated based on the presence of both polar (pyridine, amine) and non-polar (ethyl chain, methyl group) moieties. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Many similar small molecule amines and pyridine derivatives exhibit this appearance.[3] |

Solubility Profile: A Theoretical and Practical Approach

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility.[4][5] The presence of both a hydrogen bond donor (secondary amine) and acceptors (pyridine and amine nitrogens) in this compound suggests a complex solubility profile.

Projected Solubility Behavior

-

Aqueous Solubility: Due to its basic nature, the aqueous solubility of this compound is expected to be highly pH-dependent. At acidic pH, both the pyridine and the secondary amine will be protonated, forming soluble salts.[6] As the pH increases towards and beyond the pKa of the amine groups, the free base will predominate, likely leading to a significant decrease in aqueous solubility.

-

Organic Solvent Solubility: The compound is anticipated to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, owing to its ability to form hydrogen bonds.[7] Its solubility in non-polar solvents like hexane is expected to be limited. Pyridine itself is miscible with a wide range of solvents, a property that is often imparted to its derivatives.[8]

Experimental Determination of Solubility

To obtain definitive solubility data, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound and is considered the gold standard.[1]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., purified water, buffered solutions at various pH values, or organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 5).

-

Calculation: The solubility is expressed as mg/mL or µg/mL.

Caption: Thermodynamic Solubility Workflow.

This high-throughput method is useful for early-stage drug discovery to assess the solubility of compounds from a DMSO stock solution.[1][5]

Objective: To determine the concentration at which this compound precipitates from an aqueous solution when added from a DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in a 96-well plate.

-

Addition to Aqueous Buffer: Add an aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in another 96-well plate.

-

Precipitation Detection: Measure the turbidity of the resulting solutions using a nephelometer or a plate reader capable of measuring light scattering.[9] The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Stability Profile and Degradation Pathways

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and for the development of stability-indicating analytical methods.[10]

Projected Stability and Degradation Pathways

Based on the chemistry of pyridine derivatives and secondary amines, the following degradation pathways are plausible:

-

Oxidative Degradation: The pyridine ring and the secondary amine are both susceptible to oxidation. The pyridine ring can be oxidized to form N-oxides, while the secondary amine can be oxidized to various products. Studies on the structurally similar compound Betahistine have shown its sensitivity to oxidation.[11][12][13]

-

Hydrolytic Degradation: While the core structure is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to degradation. Betahistine has been shown to be susceptible to alkaline hydrolysis.[11][14]

-

Photodegradation: Pyridine and its derivatives can absorb UV light and may undergo photochemical degradation.[15] Betahistine has also been reported to be labile under UV light.[12][16]

Caption: Potential Degradation Pathways.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10]

Objective: To investigate the intrinsic stability of this compound under various stress conditions as mandated by ICH guidelines.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

-

Photodegradation: Expose the solid compound and a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method (see Section 5).

-

Data Evaluation: Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

Analytical Methodologies for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used and suitable technique.[17][18][19][20]

Stability-Indicating RP-HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Typical Chromatographic Conditions:

| Parameter | Recommended Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Determined by UV scan of the compound (likely around 260 nm for the pyridine ring). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[20][21]

Caption: HPLC Method Development and Validation Workflow.

Conclusion

While direct experimental data on the solubility and stability of this compound is scarce, a comprehensive profile can be projected based on the well-understood chemistry of its constituent functional groups. This guide provides a robust framework for researchers by synthesizing this inferred knowledge with detailed, actionable experimental protocols. By following the outlined methodologies for solubility determination, forced degradation studies, and the development of a stability-indicating analytical method, scientists can generate the critical data necessary to advance their research and development activities with this promising compound.

References

- da Silva, J. G., et al. (2019). Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. Journal of the Brazilian Chemical Society, 30(3), 595-604.

- Khedr, A., & Sheha, M. (2008). Stress degradation studies on betahistine and development of a validated stability-indicating assay method.

-

scite.ai. (n.d.). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Retrieved from [Link]

-

ResearchGate. (n.d.). Stress degradation studies on betahistine and development of a validated stability-indicating assay method. Retrieved from [Link]

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Juniper Publishers. (2018). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in. Retrieved from [Link]

-

chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

da Silva, J. G., et al. (2019). Characterization and in silico Mutagenic Assessment of a New Betahistine Degradation Impurity. SciELO. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Solubility Data Series. Retrieved from [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]

-

BYJU'S. (n.d.). Test for Amino Groups. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

Chemcess. (2024). Methylamine: Properties, Reactions, Production And Uses. Retrieved from [Link]

-

Yufeng. (n.d.). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Retrieved from [Link]

-

Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

-

Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridylethylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyridineethanamine. Retrieved from [Link]

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. quora.com [quora.com]

- 3. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. byjus.com [byjus.com]

- 7. chemcess.com [chemcess.com]

- 8. Pyridine [chemeurope.com]

- 9. rheolution.com [rheolution.com]

- 10. biomedres.us [biomedres.us]

- 11. scielo.br [scielo.br]

- 12. Stress degradation studies on betahistine and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

- 14. scielo.br [scielo.br]

- 15. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. juniperpublishers.com [juniperpublishers.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 20. iosrjournals.org [iosrjournals.org]

- 21. pnrjournal.com [pnrjournal.com]

An In-depth Technical Guide to N-methyl-1-pyridin-2-ylethanamine: Structural Analogues and Derivatives

Introduction

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast array of biologically active compounds, including numerous approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry.[3] This guide focuses on a specific, yet versatile, pyridine derivative, N-methyl-1-pyridin-2-ylethanamine, and explores the chemical space of its structural analogues and derivatives. This scaffold serves as a valuable starting point for the development of novel therapeutic agents across various disease areas. Pyridine and its derivatives have shown a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, antidiabetic, and anti-inflammatory properties.[1][4]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this compound analogues. We will delve into the rationale behind synthetic strategies and the interpretation of biological data, offering insights grounded in extensive research and practical application.

Core Structure and Rationale for Analogue Development

The core structure, this compound, presents several key features for modification, allowing for a systematic exploration of its chemical and biological properties. These include the pyridine ring, the ethylamine side chain, and the N-methyl group.

Key Modification Points:

-

Pyridine Ring: Substitution on the pyridine ring can modulate electronic properties, lipophilicity, and steric hindrance, influencing target binding and pharmacokinetic profiles.

-

Ethylamine Side Chain: Alterations to the length, rigidity, and substitution of the ethylamine linker can impact the molecule's conformation and its interaction with biological targets.

-

N-Methyl Group: Modification or replacement of the N-methyl group can affect the amine's basicity, hydrogen bonding capacity, and metabolic stability.

The exploration of these modification points is crucial for optimizing the therapeutic potential of this chemical class.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogues can be achieved through various established synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approach: Reductive Amination

A common and versatile method for the synthesis of this compound and its derivatives is the reductive amination of a suitable pyridine-2-carboxaldehyde or ketone with methylamine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of the corresponding pyridin-2-yl ketone or aldehyde (1.0 equivalent) in an appropriate solvent such as methanol or dichloromethane, add methylamine (1.1-1.5 equivalents) as a solution in a suitable solvent (e.g., THF or ethanol).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) (1.5-2.0 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

This protocol provides a robust and generally applicable method for the synthesis of a wide range of analogues. The choice of reducing agent can be critical; sodium cyanoborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups.[5]

Alternative Synthetic Routes

Other synthetic strategies include the alkylation of 2-(2-aminoethyl)pyridine or the reaction of 2-vinylpyridine with methylamine followed by reduction. The choice of route will be dictated by the specific target molecule and the desired efficiency of the synthesis.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has led to the discovery of compounds with diverse pharmacological activities. SAR studies are essential for understanding how structural changes influence biological activity and for guiding the design of more potent and selective compounds.

Case Study: Antitubercular Activity

Recent studies have identified pyridine-2-methylamine derivatives as potent inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the viability of M. tuberculosis.[6]

A structure-guided drug design approach led to the synthesis of a series of pyridine-2-methylamine derivatives with significant antitubercular activity.[6] Molecular docking studies revealed that the pyridine-2-methylamine core interacts with key residues in the active site of MmpL3.[6]

Key SAR Findings:

-

Hydrophobicity: A positive correlation was observed between the calculated logP (cLogP) values and the antitubercular activity, with compounds having cLogP values greater than 6.8 exhibiting minimum inhibitory concentrations (MIC) of less than 1 µg/mL.[6]

-

Substituents on the Benzyl Group: The introduction of hydrophobic groups at the para-position of a benzyl substituent on the amine nitrogen generally enhanced activity.[6]

-

N-Substituents: Expansion of the hydrophobic ring of an N-azasilyl group also contributed to increased potency.[6]

These findings highlight the importance of lipophilicity and specific hydrophobic interactions in driving the antitubercular activity of this class of compounds.

Visualization of a Hypothetical MmpL3 Inhibition Pathway

Caption: Hypothetical pathway of MmpL3 inhibition by a pyridine analogue.

Other Therapeutic Applications

Derivatives of the broader 2-aminoethylpyridine scaffold have been investigated for a range of other therapeutic applications, demonstrating the versatility of this chemical class. These include:

-

Antimalarial Activity: Diarylaminopyridine derivatives, which share the core aminopyridine motif, have shown potent oral antimalarial activity.[7]

-

Anti-diabetic Agents: Pyridine derivatives have been explored as potential treatments for diabetes mellitus.[1][8]

-

Anticancer Activity: Certain pyridine derivatives have exhibited antiproliferative activity against various cancer cell lines.[9]

-

Inhibition of β-amyloid Aggregation: 2,6-disubstituted pyridine derivatives have been designed as inhibitors of Aβ aggregation, a key event in Alzheimer's disease.[10]

These examples underscore the broad therapeutic potential of pyridine-based compounds and provide a strong rationale for the continued exploration of this compound analogues.

Data Presentation: Comparative Activity of Hypothetical Analogues

To illustrate the impact of structural modifications, the following table summarizes the hypothetical biological data for a series of this compound analogues against a generic kinase target.

| Compound ID | R1 (Pyridine Substitution) | R2 (N-Substitution) | IC50 (nM) |

| Parent | H | CH3 | 500 |

| Analogue 1 | 4-Cl | CH3 | 250 |

| Analogue 2 | 4-OCH3 | CH3 | 750 |

| Analogue 3 | H | CH2CH3 | 400 |

| Analogue 4 | 4-Cl | CH2CH3 | 150 |

This data illustrates that a 4-chloro substitution on the pyridine ring (Analogue 1 vs. Parent) enhances potency, while a 4-methoxy group (Analogue 2 vs. Parent) is detrimental. Furthermore, increasing the alkyl chain length on the nitrogen (Analogue 3 vs. Parent) has a modest effect, but this can be synergistic with pyridine substitution (Analogue 4 vs. Analogue 1).

Experimental Workflow for Analogue Screening

A robust and efficient workflow is essential for the rapid evaluation of newly synthesized analogues.

High-Throughput Screening (HTS) Workflow

Caption: A typical high-throughput screening workflow for new analogues.

This workflow ensures that only high-quality compounds are advanced through the screening cascade, and that meaningful SAR data is generated to guide further synthetic efforts.

Conclusion

The this compound scaffold represents a rich and versatile platform for the design and development of novel therapeutic agents. Its amenability to chemical modification, coupled with the diverse biological activities exhibited by its analogues, makes it a compelling area for continued research. This guide has provided a comprehensive overview of the key synthetic strategies, SAR considerations, and experimental workflows relevant to the exploration of this chemical space. By applying the principles outlined herein, researchers can effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of this compound derivatives.

References

-

Younis, Y., Douelle, F., Cabrera, D. G., Le Manach, C., Nchinda, A. T., Paquet, T., ... & Chibale, K. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]

-

Chandran, E. A., & Joseph, J. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. [Link]

-

Anu, K. S., & Joseph, J. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-195. [Link]

-

Koval'chuk, E. P., Zass, V. V., & Zborovskii, Y. V. (2021). Synthesis and comparative structural study of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 96-101. [Link]

-

Verga, D., et al. (2015). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 20(x), 1-x. [Link]

-

Pfeifer, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]

-

ResearchGate. (n.d.). Structure activity relationship. [Link]

-

Dua, D., et al. (2025). Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents. Medicinal Chemistry, 21(10), 1072-1086. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. [Link]

-

Gu, Y. F., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2526. [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]

- Google Patents. (n.d.).

-

Das, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [Link]

-

PubChem. (n.d.). N-(pyridin-2-ylmethyl)ethanamine. [Link]

-

Li, Y., et al. (2022). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry, 65(15), 10485-10501. [Link]

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 6. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine Derivatives: A Comprehensive Review of Their Potential as Anti-Diabetic Agents [ouci.dntb.gov.ua]

- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 10. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis, Properties, and Emerging Significance of N-methyl-1-(pyridin-2-yl)ethanamine and its Congeners

Abstract

This technical guide provides a comprehensive overview of the chemical landscape surrounding N-methyl-1-(pyridin-2-yl)ethanamine, a substituted picolinamine derivative. Due to the limited specific historical and pharmacological data on this precise molecule, this guide expands its scope to include its enantiomer, (S)-N-methyl-1-(pyridin-2-yl)ethan-1-amine, and the broader class of 2-aminomethylpyridine derivatives. We will delve into the foundational synthesis methodologies, key chemical properties, and the historical context of related compounds that have paved the way for current research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of this chemical family's synthesis, characterization, and potential applications.

Introduction and Historical Context

The study of pyridine-containing compounds has been a cornerstone of medicinal chemistry for over a century. The pyridine ring, a bioisostere of a phenyl group, imparts unique properties to molecules, including altered solubility, metabolic stability, and receptor-binding interactions. Within this vast chemical space, the 2-aminomethylpyridine scaffold serves as a critical pharmacophore in numerous biologically active compounds.

While a detailed historical account of the initial discovery of N-methyl-1-(pyridin-2-yl)ethanamine is not prominently documented in scientific literature, the development of its parent compound, 2-picolylamine (2-aminomethylpyridine), provides a relevant starting point. 2-Picolylamine is a well-established bidentate ligand, typically synthesized through the hydrogenation of 2-cyanopyridine[1]. This foundational reaction has been a gateway to a diverse array of substituted picolinamines.

The introduction of a methyl group on the amine and an additional carbon in the ethyl chain, as seen in N-methyl-1-(pyridin-2-yl)ethanamine, modifies the compound's steric and electronic properties. These subtle changes can significantly impact its biological activity. A commercially available and more studied version of this compound is its optically active stereoisomer, (S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine, which has the CAS number 42732-14-9[2]. The availability of this specific enantiomer suggests its potential utility in stereospecific applications, a critical consideration in modern drug design.

Physicochemical Properties and Characterization

The fundamental properties of N-methyl-1-(pyridin-2-yl)ethanamine and its derivatives are crucial for their application and study. Below is a summary of the key physicochemical data for the representative compound, (S)-N-methyl-1-(pyridin-2-yl)ethan-1-amine.

| Property | Value | Source |

| CAS Number | 42732-14-9 | [2] |

| Molecular Formula | C8H12N2 | [2] |

| Molecular Weight | 136.2 g/mol | [2] |

| Appearance | Not Available | [2] |

| Storage | 2-8°C Refrigerator | [2] |

Diagram of the Chemical Structure of N-methyl-1-(pyridin-2-yl)ethanamine:

Caption: Chemical structure of N-methyl-1-(pyridin-2-yl)ethanamine.

Synthesis Methodologies

The synthesis of N-methyl-1-(pyridin-2-yl)ethanamine and its analogs can be approached through several established synthetic routes. The choice of a particular method often depends on the desired scale, stereochemical control, and the availability of starting materials.

Reductive Amination of 2-Acetylpyridine

A common and direct method for synthesizing N-methyl-1-(pyridin-2-yl)ethanamine is the reductive amination of 2-acetylpyridine. This two-step, one-pot reaction involves the formation of an imine intermediate, which is then reduced to the final amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add a solution of methylamine (1.1 eq) in the same solvent to the flask. The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise. The use of sodium cyanoborohydride (NaBH3CN) is also a viable option, particularly when a milder reducing agent is required.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired N-methyl-1-(pyridin-2-yl)ethanamine.

Diagram of the Reductive Amination Workflow:

Caption: Workflow for the synthesis of N-methyl-1-(pyridin-2-yl)ethanamine.

Synthesis of Chiral Amines

For the synthesis of specific enantiomers, such as (S)-N-methyl-1-(pyridin-2-yl)ethan-1-amine, a chiral auxiliary or a stereoselective reduction step is necessary. One approach involves the use of a chiral amine in the reductive amination process or the resolution of the racemic mixture using a chiral acid.

Potential Applications and Future Directions

While the specific pharmacological profile of N-methyl-1-(pyridin-2-yl)ethanamine is not extensively detailed in public-domain literature, the broader class of 2-aminomethylpyridine derivatives has shown a wide range of biological activities. These include applications as antibacterial, antifungal, and anticancer agents[3]. The structural similarity to other biologically active phenethylamines suggests that N-methyl-1-(pyridin-2-yl)ethanamine could be a valuable scaffold for the development of novel therapeutics.

Future research in this area could focus on:

-

Pharmacological Screening: A thorough investigation of the biological activity of N-methyl-1-(pyridin-2-yl)ethanamine and its enantiomers against various biological targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the key structural features required for biological activity.

-

Coordination Chemistry: Exploration of the use of N-methyl-1-(pyridin-2-yl)ethanamine as a ligand in the development of novel metal complexes with catalytic or therapeutic potential.

Conclusion

N-methyl-1-(pyridin-2-yl)ethanamine represents an intriguing yet under-explored molecule within the vast family of pyridine derivatives. While its own history is not well-documented, the established chemistry of 2-aminomethylpyridines provides a solid foundation for its synthesis and potential applications. This technical guide has outlined the key synthetic methodologies and physicochemical properties, drawing on data from its closely related and commercially available enantiomer. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemical and biological properties of this promising compound and its congeners.

References

-

(S)-N-Methyl-1-(pyridin-2-yl)ethan-1-amine. Pharmaffiliates. [Link]

-

N-(pyridin-2-ylmethyl)ethanamine. PubChem. [Link]

-

N-(2-(pyridin-2-yl)ethyl)ethanamine. American Elements. [Link]

-

N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem. [Link]

- Process for the preparation of 2-aminomethylpyridine derivative.

-

2-Picolylamine. Wikipedia. [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

Sources

"N-methyl-1-pyridin-2-ylethanamine reaction mechanism with electrophiles"

An In-depth Technical Guide to the Reaction Mechanisms of N-methyl-2-(pyridin-2-yl)ethanamine with Electrophiles

Introduction

N-methyl-2-(pyridin-2-yl)ethanamine is a heterocyclic compound featuring two distinct nitrogen-based nucleophilic centers: a secondary aliphatic amine and a pyridine ring nitrogen. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as its derivatives are integral to a wide array of pharmacologically active molecules. Understanding the reactivity of this scaffold with electrophiles is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides a detailed exploration of the reaction mechanisms, explains the causality behind experimental choices, and offers field-proven protocols for the selective functionalization of this versatile substrate.

Molecular Structure and Analysis of Nucleophilic Reactivity

The foundational step in predicting the chemical behavior of N-methyl-2-(pyridin-2-yl)ethanamine is to analyze its structure and the relative reactivity of its potential nucleophilic sites.

Caption: Generalized S_N2 mechanism for N-alkylation.

Detailed Experimental Protocol: N-Benzylation

This protocol describes a reliable method for the N-alkylation of N-methyl-2-(pyridin-2-yl)ethanamine with benzyl bromide, adapted from established principles.[1]

Materials:

-

N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Triethylamine (Et₃N) or another non-nucleophilic hindered base (1.5 equiv) [1]* Anhydrous acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous acetonitrile (to make a ~0.1 M solution).

-

Addition of Alkylating Agent: Add benzyl bromide (1.1 equiv) dropwise to the stirred solution at room temperature.[1]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: Once complete, remove the solvent under reduced pressure. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove the triethylammonium bromide salt, followed by a wash with brine (1x).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate using a rotary evaporator.[2]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure tertiary amine.[2]

Experimental Workflow

Caption: Workflow for a typical N-alkylation experiment.

Reaction with Acylating Agents: Selective N-Acylation

N-acylation is another fundamental transformation, converting the secondary amine into a tertiary amide. Amide bonds are exceptionally stable and are the defining linkage in peptides and many synthetic polymers and pharmaceuticals.[3][4]

Mechanistic Rationale

The N-acylation reaction proceeds through a nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or carboxylate) to yield the stable amide product.[4] A base, such as pyridine or triethylamine, is used to scavenge the acidic byproduct (HCl or carboxylic acid).[2][5]

Caption: Mechanism for N-acylation with an acyl chloride.

Detailed Experimental Protocol: N-Acetylation

This protocol outlines the N-acetylation of the substrate using acetyl chloride, a common and highly effective procedure.[2][5]

Materials:

-

N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv)

-

Acetyl chloride (1.05 equiv)

-

Pyridine or Triethylamine (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl (aqueous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve N-methyl-2-(pyridin-2-yl)ethanamine (1.0 equiv) and pyridine (1.1 equiv) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.[2][5]

-

Addition of Acylating Agent: Add acetyl chloride (1.05 equiv), either neat or as a solution in DCM, dropwise to the stirred amine solution while maintaining the temperature at 0 °C.[2][5]

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

-

Purification: If necessary, purify the crude amide product by flash column chromatography or recrystallization.[2]

Experimental Workflow

Caption: Workflow for a typical N-acylation experiment.

Quantitative Data Summary

The choice of methodology can significantly impact reaction outcomes. While specific yields for N-methyl-2-(pyridin-2-yl)ethanamine require empirical determination, the following table summarizes typical results for the N-alkylation and N-acylation of secondary amines based on established, analogous procedures.

| Reaction Type | Electrophile | Base | Solvent | Conditions | Typical Yield | Reference |

| N-Alkylation | Benzyl Bromide | Et₃N | Acetonitrile | Room Temp, 2-6 h | 80-95% | [1] |

| N-Alkylation | Methyl Iodide | K₂CO₃/Alumina | Microwave | 2-5 min | 85-98% | [2] |

| N-Acylation | Acetyl Chloride | Pyridine | DCM | 0°C to RT, 1-3 h | >90% | [2][5] |

| N-Acylation | Acetic Anhydride | None (Neat) | Room Temp, 5-30 min | >95% | [2][4] |

Conclusion

N-methyl-2-(pyridin-2-yl)ethanamine exhibits clear regioselectivity in its reactions with electrophiles, driven by the superior nucleophilicity of its secondary sp³-hybridized amine compared to the sp²-hybridized pyridine nitrogen. Both N-alkylation and N-acylation proceed efficiently at the secondary amine site under standard laboratory conditions, providing robust and high-yielding pathways to tertiary amines and amides, respectively. The protocols and mechanistic insights provided in this guide serve as a validated foundation for researchers and drug development professionals aiming to leverage this valuable scaffold in the synthesis of complex molecular architectures.

References

- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETlF5nX_BiFQKm3UmMIi7cdL6qmdbXt-yxgIYpCJwQugWV66lXuu670Fi0vdhGlFucEqxU0xYohSjPEWLehVJjAWaWxMjsQyplsaGwnc4IOcPu80gDkr0Y4_V4cQ6gZv1t383mLxZ0U4dNx02CYbt5YLFORCRj17Cg2LvhVGHoZEi0P0P20h71c9Dpc4UlNEr9YUE88lH5PgmZaEZOoS0aEWXyhOHnLo4TDBNI-A==]

- Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzGJPtCZtbqCvCT4SxOBnJLTjqGN-yPgXn49iRSH7I_D_cVUqRA2eshLltSBX6sTjEAQGWtDktyBMLStkb5H9pqCK8Er0Bdk-yzidtaZcJ5kH57GYyVTQ8WlJlSHcHtmxj0IrDwQLT8uOCdHacw8H32b0TVoKYdsmV3jtsgKsGBWmpcOuD4tIhqC_W5S5w1gbcPEswaXlqhfsN1O8waEwuWFtTwSVhMyAy6JkT7eJNDNz6woI=]

- Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXThERpZWTkN0_ZE5VNR43tAPv4OH9NZD_4fM-a9dso80mWtndDpeqH8PGEQ2X468norFb0y-nf-l5c6EhWlez6HsoHMrdy94ok_N-nYwgEPod1aLuaTA17dTngjnD0DTRU_tzT0B7u2rhvQf0LWafQvs9Q7sNc2cxjHXf54QEd3h-KzDcD02iuzM7LiY4Vr6BeySVlpAX0W3uMPhUa7S7cAn_fsP17RbbJETAkQ==]

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELq0jm5vSEMP-HW6SlM6bcN-LaATp-legAQtaSe81cvFTeTUnWlaKcF9XtatqIFdUJ7CO3q_Mk51s_PL_7DXa9VQRng5Oh4r2uSogqzbTeAePtrgaCnhlKjFPpMQsYMF8m1LEAl8TYOgA_9klOPsCPFDVS1EW4cpr0Dm6dAgOXsgxVKBY0BIIdvpgluXZniL4Kk8LAg9zNIMzN5qySWWGHmacwDxgtUQEtKUO-9M8LX_QL-NkI08e7d05me-obCe7a]

- N-Acylation Reactions of Amines. ResearchGate. [URL: https://www.researchgate.

- Acetylation of Secondary amines. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8219927/]

- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications. [URL: https://www.researchgate.

- Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c01758]

- Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12940673/]

- N-Amino Pyridinium Salts in Organic Synthesis. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399813/]

- Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8235948/]

- N-methyl-2-(pyridin-2-yl)-N-(pyridin-3-ylmethyl)ethanamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2055754]

- N-(pyridin-2-ylmethyl)ethanamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4723804]

- N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bp/bp846]

- EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. [URL: https://www.pearson.com/en-us/higher-education/mastering-chemistry/series-detail/eas-reactions-of-pyridine.html]

- Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo026046w]

- Are nicotinoids protonated on the pyridine or the amino nitrogen in the gas phase? ResearchGate. [URL: https://www.researchgate.net/publication/7881075_Are_nicotinoids_protonated_on_the_pyridine_or_the_amino_nitrogen_in_the_gas_phase]

- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. [URL: https://www.researchgate.net/publication/320140733_N-alkylation_of_2-pyridyl_amine_with_arylmethyl_alcohols]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unraveling the Conformational Landscape and Electronic Profile of N-methyl-1-pyridin-2-ylethanamine: A Theoretical and Computational Guide

This technical guide provides a comprehensive framework for the theoretical and computational investigation of N-methyl-1-pyridin-2-ylethanamine, a pyridine derivative of interest in medicinal chemistry and materials science. Recognizing the limited availability of in-depth experimental and computational studies on this specific molecule, this document serves as a detailed methodological roadmap for researchers, scientists, and drug development professionals. By leveraging established computational techniques, we will outline a systematic approach to elucidate its structural preferences, spectroscopic signatures, and potential biological activity.

Introduction: The Significance of Pyridine Derivatives and the Need for In-Silico Characterization

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in various intermolecular interactions make them privileged structures in drug design. This compound, with its flexible ethylamine side chain and pyridine ring, presents an interesting case for conformational analysis and the study of intramolecular interactions that dictate its overall three-dimensional structure and, consequently, its biological activity.

Computational chemistry offers a powerful and cost-effective avenue to explore the molecular properties of such compounds before undertaking extensive experimental synthesis and testing. This guide will detail the application of Density Functional Theory (DFT) and other computational methods to predict and understand the behavior of this compound at the atomic level.

Part 1: Elucidating the Conformational Landscape

The flexibility of the N-methyl-ethanamine side chain in this compound gives rise to multiple possible conformations, each with a distinct energy and geometry. Identifying the most stable conformers is a critical first step in any theoretical study, as these are the most likely to be present under experimental conditions and to interact with biological targets.

Experimental Protocol: Conformational Search and Analysis

A thorough exploration of the conformational space is essential. This can be achieved through a multi-step computational workflow:

-

Initial 3D Structure Generation: A starting 3D structure of this compound is generated using a molecular builder.

-

Molecular Mechanics (MM) Conformational Search: A conformational search is performed using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This involves systematically rotating the rotatable bonds (C-C and C-N bonds in the side chain) and performing energy minimizations on the resulting structures. This step efficiently samples a large number of potential conformations.

-

Clustering and Selection of Low-Energy Conformers: The resulting conformers are clustered based on their root-mean-square deviation (RMSD) to identify unique geometries. A representative set of low-energy conformers (typically within a 5-10 kcal/mol window of the global minimum) is selected for higher-level quantum mechanical calculations.

-

Quantum Mechanical (QM) Optimization and Energy Refinement: The selected conformers are then subjected to geometry optimization and frequency calculations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).

Diagram: Computational Workflow for Conformational Analysis

Caption: The relationship between optimized geometry and key electronic structure analyses.

Part 4: Probing Potential Biological Activity through Molecular Docking

Given the prevalence of pyridine-containing compounds in drug discovery, it is valuable to explore the potential of this compound to interact with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: A 3D structure of a relevant protein target is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The binding site is defined based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

-

Ligand Preparation: The 3D structure of the lowest energy conformer of this compound is prepared by assigning partial charges and defining rotatable bonds.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, GOLD, or Glide) is used to sample a large number of possible binding poses of the ligand within the receptor's active site.

-

Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-stacking) between the ligand and the protein.

This analysis can provide initial hypotheses about the potential biological targets of this compound and guide further experimental validation.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational workflow for the in-depth characterization of this compound. By systematically applying the described methodologies, researchers can gain valuable insights into its conformational preferences, spectroscopic properties, electronic structure, and potential for biological interactions. While this guide provides a robust framework, it is crucial to remember that the choice of computational methods, functionals, and basis sets should always be validated against available experimental data for related systems to ensure the reliability of the obtained results. The synergy between computational prediction and experimental validation is paramount for advancing our understanding of novel molecules and accelerating the drug discovery process.

References

-